molecular formula C25H25N9O2S B2751067 1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 673494-67-2

1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2751067
CAS RN: 673494-67-2
M. Wt: 515.6
InChI Key: YZNAZSZMJZVKBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves intricate steps, including the coupling of different functional groups. Researchers have explored various synthetic routes to obtain this compound. For instance, a recent study by describes the design and synthesis of novel derivatives, including Compound X, which exhibited promising cytotoxic activity against cancer cells.


Molecular Structure Analysis

Compound X’s molecular structure reveals its complexity. The purine scaffold provides a versatile platform for potential biological interactions. The presence of the tetrazolyl group suggests potential bioactivity, as tetrazoles are known for their diverse pharmacological effects . The phenyl and isoquinoline moieties contribute to the overall three-dimensional arrangement.


Physical And Chemical Properties Analysis

  • Solubility : Water solubility estimated at 1467 mg/L

Safety and Hazards

  • Biodegradability : Compound X’s biodegradability prediction indicates slow degradation .
  • Toxicity : In vitro cytotoxicity studies suggest potential efficacy against cancer cells .

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O2S/c1-30-21-20(22(35)31(2)25(30)36)33(23(26-21)32-13-12-17-8-6-7-9-18(17)16-32)14-15-37-24-27-28-29-34(24)19-10-4-3-5-11-19/h3-11,20-21H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAGDTWUNRHYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NN=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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